molecular formula C9H13N3O B1400492 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol CAS No. 1253911-28-2

1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol

Cat. No. B1400492
CAS RN: 1253911-28-2
M. Wt: 179.22 g/mol
InChI Key: MSRBJKAFGFOQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol (1-MAP) is a synthetic compound with a variety of biological and pharmacological activities. It is a member of the azetidine family and has been studied for its potential to treat a variety of diseases. 1-MAP has been found to have anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant properties, as well as other therapeutic applications.

properties

IUPAC Name

1-(6-aminopyridin-3-yl)-3-methylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-9(13)5-12(6-9)7-2-3-8(10)11-4-7/h2-4,13H,5-6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRBJKAFGFOQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C2=CN=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol

Synthesis routes and methods

Procedure details

A 100-mL Parr hydrogenation bottle was purged with nitrogen and charged with 207a (2.3 g, 11 mmol), 10% palladium on carbon (50% wet, 1.0 g) and methanol (100 mL). The bottle was evacuated, charged with hydrogen gas to a pressure of 25 psi and shaken for 2 h on a Parr hydrogenation apparatus. The hydrogen was then evacuated and nitrogen charged to the bottle. The catalyst was removed by filtration through a pad of Celite and the filtrate was concentrated under reduced pressure to afford 207b (1.85 g, 92%). MS: [M+H]+ 180.
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol
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1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol
Reactant of Route 6
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol

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